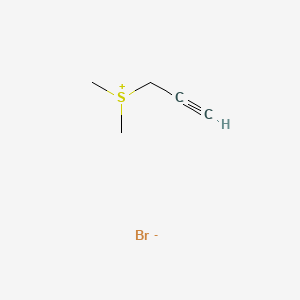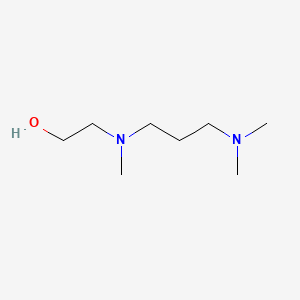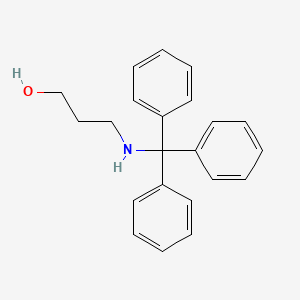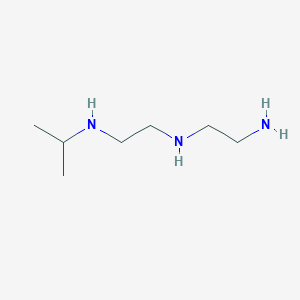
Dimethylprop-2-ynylsulphonium bromide
Descripción general
Descripción
Dimethylprop-2-ynylsulphonium bromide is a heterocyclic organic compound . Its IUPAC name is dimethyl (prop-2-ynyl)sulfanium bromide . It has a molecular weight of 181.093960 g/mol and a molecular formula of C5H9BrS .
Synthesis Analysis
Dimethylprop-2-ynylsulphonium bromide has been prepared and it isomerises readily in neutral or basic medium to the allenic isomer . Base-catalysed nucleophilic additions of carboxylic acids to the allenic salt occur readily and the adducts, which are activated vinyl esters, react rapidly with amines and alcohols to give amides and esters .Molecular Structure Analysis
The molecular structure of Dimethylprop-2-ynylsulphonium bromide is represented by the canonical SMILES: C [S+] ©CC#C. [Br-] . The InChI Key is WUHKVBHEWPBWAS-UHFFFAOYSA-M .Chemical Reactions Analysis
Dimethylprop-2-ynylsulphonium bromide isomerises readily in neutral or basic medium to the allenic isomer . Base-catalysed nucleophilic additions of carboxylic acids to the allenic salt occur readily and the adducts, which are activated vinyl esters, react rapidly with amines and alcohols to give amides and esters . Under certain conditions, dealkylation at the sulphonium centre accompanies acylation .Physical And Chemical Properties Analysis
Dimethylprop-2-ynylsulphonium bromide has a melting point of 112-113ºC . It has an exact mass of 179.96100 . It has one H-Bond Acceptor and zero H-Bond Donor .Aplicaciones Científicas De Investigación
Acylation Catalyst and Synthesis of Amides and Esters : Dimethylprop-2-ynylsulphonium bromide can isomerize to its allenic isomer in neutral or basic medium. It is used in base-catalyzed nucleophilic additions of carboxylic acids to the allenic salt. These adducts, which are activated vinyl esters, react rapidly with amines and alcohols to produce amides and esters. This makes it useful as an acylation catalyst in situ, particularly under conditions where dealkylation at the sulphonium center accompanies acylation (Appleyard & Stirling, 1969).
Formation of Conjugated Ionic Polymers : This compound is used in the synthesis of novel conjugated phosphonium salt polymers. These polymers are formed by polymerizing dimethylprop-2-ynylsulphonium bromide using various transition metal catalysts. The polymers, which are typically brown or black powders, have a conjugated backbone structure with the methylene dimethylsulphonium bromide substituent (Gal, 1995).
Chemical Reactions with Nucleophiles : This compound undergoes reactions with nucleophiles, isomerizing to allenic isomers that are susceptible to nucleophilic addition. The initially formed adducts can undergo several types of subsequent reactions, including isomerization and dealkylation. These reactions have been studied with various nucleophiles like alcohols, phenols, and thiols. The findings provide insights into the basicity and nucleophilicity of different nucleophiles for sp3 and sp2 carbon centers (Batty, Howes, & Stirling, 1973).
Mecanismo De Acción
The mechanism of action of Dimethylprop-2-ynylsulphonium bromide involves its isomerisation to the allenic isomer . This isomer is susceptible to base-catalysed nucleophilic additions of carboxylic acids . The adducts formed are activated vinyl esters, which react rapidly with amines and alcohols to give amides and esters .
Safety and Hazards
The safety data sheet for Dimethylprop-2-ynylsulphonium bromide indicates that it is highly flammable and may damage fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and wearing protective gloves, clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
dimethyl(prop-2-ynyl)sulfanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9S.BrH/c1-4-5-6(2)3;/h1H,5H2,2-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHKVBHEWPBWAS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC#C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946106 | |
| Record name | Dimethyl(prop-2-yn-1-yl)sulfanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylprop-2-ynylsulphonium bromide | |
CAS RN |
23451-62-9 | |
| Record name | Sulfonium, dimethyl-2-propyn-1-yl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23451-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylprop-2-ynylsulphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023451629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl(prop-2-yn-1-yl)sulfanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylprop-2-ynylsulphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)
